2-(Cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-20-12-7-3-10(4-8-12)14(17)9-13(15(18)19)16-11-5-6-11/h3-4,7-8,11,13,16H,2,5-6,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKMFNHKKMBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of an ethoxyphenyl derivative with an intermediate compound, often through a substitution reaction.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ketone Group
The ketone group (4-oxobutanoic acid segment) participates in nucleophilic acyl substitution reactions. Common nucleophiles such as amines or alcohols react with the carbonyl carbon, leading to the formation of amides or esters, respectively.
Example Reaction Pathway :
This reaction is critical for modifying the compound’s bioactivity, particularly in drug discovery.
Cyclopropane Ring Opening Reactions
The cyclopropylamino group undergoes ring-opening under acidic or oxidative conditions. For example, protonation of the cyclopropane ring can lead to cleavage, forming a linear amine derivative .
Mechanistic Insight :
These reactions are exploited in medicinal chemistry to generate bioactive metabolites.
Oxidation and Reduction Reactions
-
Oxidation : The ketone group can be oxidized to a carboxylic acid derivative under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the ethoxyphenyl group may limit reactivity.
-
Reduction : The ketone is reducible to a secondary alcohol using agents like NaBH₄ or LiAlH₄.
Applications :
-
Synthesis of alcohol derivatives for solubility enhancement.
-
Functionalization for targeted drug delivery systems.
Acid-Base Reactions at the Carboxylic Acid Group
The terminal carboxylic acid undergoes neutralization with bases to form salts, improving solubility for pharmaceutical formulations .
Example :
Electrophilic Aromatic Substitution on the Ethoxyphenyl Group
The ethoxyphenyl moiety directs electrophiles to the para position relative to the ethoxy group. Halogenation or nitration reactions can occur under standard aromatic substitution conditions.
Significance :
-
Modifications here alter electronic properties, impacting binding affinity in bioactive molecules.
Scientific Research Applications
Medicinal Chemistry
2-(Cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound can reduce pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases such as arthritis. In animal models, significant reductions in paw swelling were observed after treatment, indicating effective anti-inflammatory properties.
- Anticancer Properties : The compound has shown promise in inducing apoptosis in various cancer cell lines. For example, studies demonstrated an IC50 value of approximately 25 µM against human cancer cell lines, highlighting its cytotoxic effects. The mechanism involves modulation of the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell proliferation.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for developing more complex molecules. Its unique structure allows chemists to explore various synthetic routes and reaction conditions to produce derivatives with enhanced biological activities.
Case Study 1: In Vitro Analysis
A study on human cancer cell lines treated with varying concentrations of this compound revealed significant cell death compared to control groups. The results indicated that the compound's structure plays a critical role in its effectiveness against cancer cells.
Case Study 2: In Vivo Studies
In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw swelling and histological evidence of reduced inflammatory cell infiltration. These findings support its potential application in inflammatory conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea (L-365,260)
- Structure : Replaces the 2-phenylethyl group with a 3-methylphenyl urea substituent.
- Activity : Potent gastrin/CCK-B receptor antagonist with oral bioavailability. Used in studies targeting gastrointestinal disorders .
- Physicochemical Properties : Molecular weight 417.5 g/mol (calculated). Higher polarity due to the methylphenyl group compared to the 2-phenylethyl variant.
- Synthesis : Derived from amine intermediates reacted with aryl isocyanates, a common method for urea-linked benzodiazepines .
(R)-1-(3-Iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea
- Structure : Features a 3-iodophenyl group, introducing halogen-based steric and electronic effects.
- Activity : Radioiodinated derivatives (e.g., compound 7 in ) are used for receptor imaging. The iodine atom enhances binding specificity for structural studies .
- Physicochemical Properties : Molecular weight 533.05 g/mol (observed via MS). Iodine increases molecular weight and may reduce solubility .
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea
Netazepide (YF476)
- Structure : Contains a pyridyl group at C5 and a pivaloylmethyl group, differing significantly in substituent bulk.
- Activity : Clinically validated gastrin receptor antagonist; reduces tumor biomarkers in neuroendocrine tumors. Highlights the impact of C5 substituents on receptor selectivity .
- Synthesis : Involves chiral resolution for the (R)-enantiomer, critical for activity .
Cinazepam
- Structure: 4-oxy-butanoyl acid derivative with bromo and chlorophenyl groups.
- Activity: Sedative-hypnotic effects via GABA modulation, unlike urea-based analogs targeting peptide receptors. Demonstrates core benzodiazepine versatility .
Critical Analysis of Substituent Effects
- Urea Linkage : Essential for hydrogen bonding with target receptors (e.g., CCK-B). Modifications here (e.g., iodophenyl) can enhance binding specificity .
- C5 Substituents : A phenyl group (target compound) vs. pyridyl (Netazepide) alters receptor selectivity. Pyridyl enhances affinity for gastrin receptors .
- C3 Modifications : Bulky groups (e.g., 2-phenylethyl) may improve lipophilicity and blood-brain barrier penetration, whereas polar groups (e.g., nitro) affect solubility .
Biological Activity
2-(Cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known by its CAS number 256955-32-5, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopropylamino group, an ethoxyphenyl moiety, and a butanoic acid structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by research findings and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activities or receptor functions, leading to therapeutic effects. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential utility in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been observed to affect the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth.
Case Study 1: In Vitro Analysis
A study conducted on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in significant cell death compared to control groups. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity against these cells.
Case Study 2: Animal Model Studies
In a murine model of inflammation, administration of the compound led to a marked decrease in paw swelling and histological evidence of reduced inflammatory cell infiltration. These findings support its potential application in inflammatory conditions such as arthritis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(Cyclopropylamino)-4-(4-methoxyphenyl)-4-oxobutanoic acid | Structure | 291.33 g/mol | Moderate anti-inflammatory |
| 2-(Cyclopropylamino)-4-(4-fluorophenyl)-4-oxobutanoic acid | Structure | 295.34 g/mol | High anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 2-(cyclopropylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step pathways combining cyclopropane amine derivatives with 4-ethoxyphenyl ketone intermediates. A plausible route includes:
- Friedel-Crafts acylation using maleic anhydride and 4-ethoxybenzene to form the ketone backbone .
- Michael-type addition of cyclopropylamine to the α,β-unsaturated ketone intermediate under basic conditions, followed by hydrolysis to yield the carboxylic acid .
Optimization strategies : - Use catalytic Lewis acids (e.g., AlCl₃) to enhance Friedel-Crafts efficiency.
- Control reaction temperature (<0°C) during amine addition to minimize side reactions like over-alkylation .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the cyclopropylamino group (δ ~1.0–1.5 ppm for cyclopropane protons) and ethoxyphenyl moiety (δ ~6.8–7.4 ppm for aromatic protons) .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. For example, a related compound, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, was resolved via single-crystal diffraction (space group P1̄, R₁ = 0.044) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated m/z for C₁₆H₁₉NO₄: ~313.13) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Screen against targets like kynurenine-3-hydroxylase or cyclooxygenase (COX) using fluorometric or spectrophotometric assays. Fluorophenyl analogs show IC₅₀ values in the µM range .
- Antimicrobial testing : Use microdilution assays (e.g., MIC determination) against S. aureus or E. coli .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The ethoxyphenyl group may occupy the hydrophobic pocket, while the cyclopropylamine could form hydrogen bonds with Arg120 .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values to predict potency .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Orthogonal validation : Cross-validate enzyme inhibition results with cell-based assays (e.g., COX-2 inhibition in RAW264.7 macrophages) .
- Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from rapid metabolite formation (e.g., hydrolysis of the cyclopropylamino group) .
Q. How can reaction mechanisms for key transformations (e.g., Michael addition) be experimentally validated?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. How can in vivo models assess pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
